
1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multistep chemical reactions, starting from simple precursors to more complex structures. For instance, the synthesis of triazole derivatives can be achieved through click chemistry reactions, such as the azide-alkyne cycloaddition, which is known for its efficiency and selectivity (Zibinsky & Fokin, 2013). Another approach involves the reaction of aldehydes with hydrazines or semicarbazides to form triazole rings, highlighting the versatility of synthetic methods available for constructing these heterocycles.
Molecular Structure Analysis
The molecular structure of triazole derivatives, including potential analogs of the requested compound, is characterized by crystallography and spectroscopic methods. These analyses reveal the conformation, bonding, and stereochemistry of the molecules. For example, crystal structure analysis can provide insights into the arrangement of triazole rings and their interactions with substituents, affecting the compound's reactivity and properties (Gonzaga et al., 2016).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, reflecting their chemical properties. These reactions can include nucleophilic substitution, oxidation, and reduction, depending on the functional groups present. The reactivity is significantly influenced by the triazole ring, which can act as an electron-rich center for reactions (Suzdalev et al., 2011).
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
Synthesis for Antimicrobial Applications : A study explored the synthesis of new 1,2,3-triazolyl pyrazole derivatives, closely related to 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde. These compounds demonstrated significant antimicrobial and moderate antioxidant activities, indicating their potential in medical applications (Bhat et al., 2016).
Antimicrobial Properties of Triazolyl Derivatives : Another study synthesized (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives, which are structurally related. These compounds exhibited moderate to good antimicrobial properties (Swamy et al., 2019).
Molecular Rearrangements and Synthesis
Molecular Rearrangements : A study focused on the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles, closely related to the chemical . This research provides insights into the synthesis of various triazole derivatives, potentially useful in chemical synthesis and pharmaceutical applications (L'abbé et al., 1990).
Crystal Structure Analysis : The crystal structures of certain triazole derivatives were analyzed, which is crucial in understanding their chemical properties and potential applications in various fields, including drug design (Gonzaga et al., 2016).
Other Applications
Synthesis of Novel Compounds : Research has been conducted on the synthesis of 4-trialkylsilyl(germyl)-1H-1,2,3-triazolecarbaldehyde oximes, illustrating the versatility of triazole derivatives in synthesizing complex organic compounds (Medvedeva et al., 2014).
Catalytic Applications : Another study explored the use of certain triazole derivatives in the development of palladacycles, demonstrating their potential as catalysts in chemical reactions (Singh et al., 2017).
Probe for Homocysteine Detection : A fluorescence probe based on a triazole derivative was designed for selective and sensitive detection of homocysteine, indicating its potential in biological and medical diagnostics (Chu et al., 2019).
Propriétés
IUPAC Name |
1-(oxetan-3-yl)triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-2-5-1-9(8-7-5)6-3-11-4-6/h1-2,6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHGUHPAFPXBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(N=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

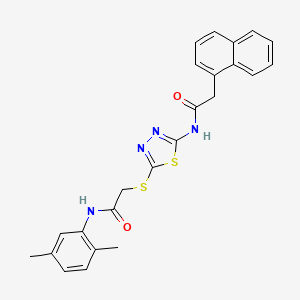

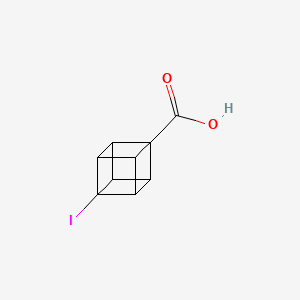

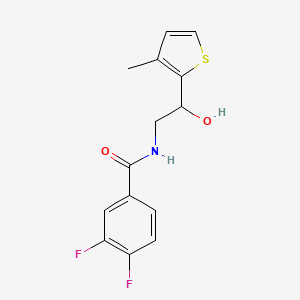
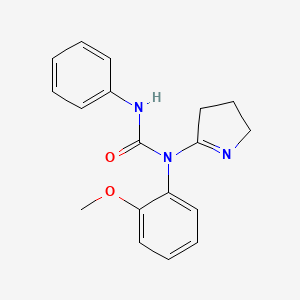

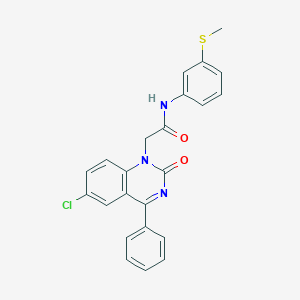


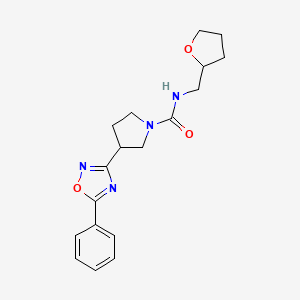
![2-Ethyl-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2493034.png)
![7-(4-Chlorophenyl)-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2493035.png)
![3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2493036.png)